molecular formula C20H21N3 B11602402 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11602402
M. Wt: 303.4 g/mol
InChI Key: BIGNYUSRAYJCBN-UHFFFAOYSA-N
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Description

9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the class of indoloquinoxalines. These compounds are characterized by a fused ring system consisting of an indole and a quinoxaline moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of an appropriate indole derivative with a quinoxaline precursor. One common method involves the reaction of 9-methylindole with 3-methylbutylamine in the presence of a suitable catalyst and under controlled temperature conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the quinoxaline ring, resulting in partially or fully reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Chemistry: In organic chemistry, 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of its potential anticancer activity.

Comparison with Similar Compounds

    Indolo[2,3-b]quinoxaline: A closely related compound with a similar fused ring system but without the methyl and 3-methylbutyl substituents.

    Quinoxaline: A simpler compound with only the quinoxaline ring system, lacking the indole moiety.

    Indole: A basic structure that forms part of the indoloquinoxaline system.

Uniqueness: The presence of the 9-methyl and 6-(3-methylbutyl) substituents in 9-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline imparts unique chemical and biological properties to the compound. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C20H21N3

Molecular Weight

303.4 g/mol

IUPAC Name

9-methyl-6-(3-methylbutyl)indolo[3,2-b]quinoxaline

InChI

InChI=1S/C20H21N3/c1-13(2)10-11-23-18-9-8-14(3)12-15(18)19-20(23)22-17-7-5-4-6-16(17)21-19/h4-9,12-13H,10-11H2,1-3H3

InChI Key

BIGNYUSRAYJCBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CCC(C)C

Origin of Product

United States

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